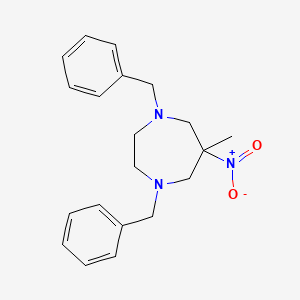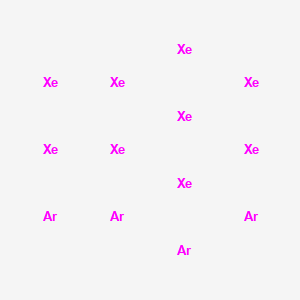
Acetic acid, (9H-carbazol-2-yloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (9H-carbazol-2-yloxy)- is a compound that features a carbazole moiety linked to an acetic acid group through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (9H-carbazol-2-yloxy)- typically involves the reaction of 9H-carbazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the carbazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for acetic acid, (9H-carbazol-2-yloxy)- are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would likely include steps for purification and isolation of the product to ensure high purity and yield.
化学反应分析
Types of Reactions
Acetic acid, (9H-carbazol-2-yloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various reduced carbazole derivatives.
科学研究应用
Acetic acid, (9H-carbazol-2-yloxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Investigated for potential biological activity and therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the production of advanced materials with specific electronic properties.
作用机制
The mechanism by which acetic acid, (9H-carbazol-2-yloxy)- exerts its effects is primarily related to its ability to interact with various molecular targets. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the electronic properties of materials and potentially affecting biological systems.
相似化合物的比较
Similar Compounds
Carbazole: The parent compound, which lacks the acetic acid moiety.
Carbazol-9-yl-acetic acid: A similar compound with the acetic acid group attached at the 9-position of the carbazole ring.
Polycarbazole: A polymeric form of carbazole with different electronic properties.
Uniqueness
Acetic acid, (9H-carbazol-2-yloxy)- is unique due to the specific positioning of the acetic acid group at the 2-position of the carbazole ring. This structural feature imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics.
属性
CAS 编号 |
300345-74-8 |
|---|---|
分子式 |
C14H11NO3 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
2-(9H-carbazol-2-yloxy)acetic acid |
InChI |
InChI=1S/C14H11NO3/c16-14(17)8-18-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17) |
InChI 键 |
DBTXBCCOKOKVMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
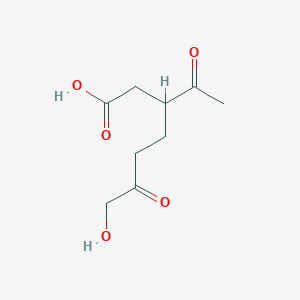
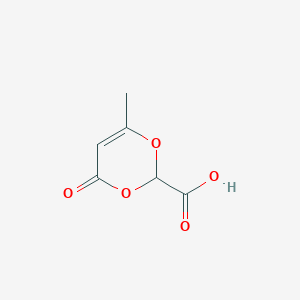
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)

![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)

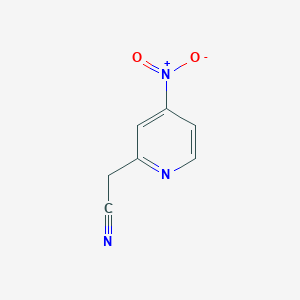
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)
